molecular formula C14H18N2 B1385215 N-(1H-Indol-6-ylmethyl)cyclopentanamine CAS No. 1017791-15-9

N-(1H-Indol-6-ylmethyl)cyclopentanamine

Cat. No.: B1385215
CAS No.: 1017791-15-9
M. Wt: 214.31 g/mol
InChI Key: QHDSREFSRVFBBS-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-ylmethyl)cyclopentanamine (CAS: 1017791-15-9) is a synthetic organic compound with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol . Structurally, it consists of a cyclopentylamine group linked to a 1H-indol-6-ylmethyl moiety. Key physicochemical properties include:

  • Density: 1.11 ± 0.1 g/cm³ (predicted)
  • Boiling Point: 391.7 ± 17.0 °C (predicted)
  • pKa: 17.24 ± 0.30 (predicted) .

Properties

IUPAC Name

N-(1H-indol-6-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-4-13(3-1)16-10-11-5-6-12-7-8-15-14(12)9-11/h5-9,13,15-16H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDSREFSRVFBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286605
Record name N-Cyclopentyl-1H-indole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-15-9
Record name N-Cyclopentyl-1H-indole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-1H-indole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: N-(1H-Indol-6-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(1H-Indol-6-ylmethyl)cyclopentanamine has various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares N-(1H-Indol-6-ylmethyl)cyclopentanamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
This compound C₁₄H₁₈N₂ 214.31 Cyclopentyl, Indol-6-yl Density: 1.11 g/cm³; Irritant Research chemical
N-Benzyl-N-(1H-indol-6-ylmethyl)amine C₁₆H₁₆N₂ 236.32 Benzyl, Indol-6-yl Not reported Research chemical
N-(1H-Indol-3-ylmethyl)-1-phenylethanamine Not provided Not provided Phenylethyl, Indol-3-yl No known hazards (limited data) Laboratory research
Key Observations:

Substituent Effects: Replacing the cyclopentyl group in the target compound with a benzyl group (as in N-Benzyl-N-(1H-indol-6-ylmethyl)amine) increases molecular weight by ~22 g/mol, likely due to the aromatic benzene ring . Indole substitution position: The target compound features an indol-6-yl group, whereas N-(1H-Indol-3-ylmethyl)-1-phenylethanamine () has an indol-3-yl substitution. The 3-position of indole is a common site for bioactive interactions (e.g., serotonin receptor binding), suggesting that substitution at the 6-position may confer distinct physicochemical or biological properties .

This disparity may arise from differences in reactivity due to substituent positioning or steric effects.

Functional and Application-Based Comparisons

Pharmaceutical Derivatives

Cyclopentanamine derivatives are frequently explored in drug discovery. For example:

  • Patent Compounds (): Derivatives such as N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide incorporate complex heterocyclic systems (e.g., pyrrolo-pyrazine) linked to cyclopentanamine. These structures are optimized for kinase inhibition or other therapeutic targets, highlighting the versatility of the cyclopentanamine scaffold in medicinal chemistry .
  • Target Compound : The simpler indole-cyclopentanamine structure of This compound may serve as a precursor for further functionalization to enhance bioactivity.

Biological Activity

N-(1H-Indol-6-ylmethyl)cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure combines an indole moiety with a cyclopentanamine group, which may confer unique properties beneficial for therapeutic applications.

  • Molecular Formula : C14H18N2
  • Molecular Weight : 214.31 g/mol

The compound can be synthesized through various methods, including the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. These synthetic routes allow for the introduction of functional groups that may enhance biological activity or selectivity against certain targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound, particularly against pancreatic cancer. A library of compounds based on the indole framework was synthesized, and their cytotoxicity was assessed against multiple pancreatic cancer cell lines. Notably, several compounds displayed an IC50 value of less than 5 µM, indicating significant cytotoxic activity .

Compound TypeIC50 Value (<5 µM)Target Cell Lines
Indolyl SulfonamidesYes7 pancreatic cancer cell lines
Ester AnaloguesYes1 non-cancerous cell line

The mechanism by which these compounds exert their effects may involve inhibition of ATP production, which is critical for cancer cell survival and proliferation. This metabolic inhibition could be a promising avenue for further research into targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. The indole structure is known for its ability to interact with various biological targets, which may include bacterial enzymes or receptors involved in infection processes. Preliminary results suggest potential efficacy against certain bacterial strains, although specific data on antimicrobial activity remains limited.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets:

  • Receptor Binding : The indole moiety can bind to various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism and proliferation, particularly in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Pancreatic Cancer Study : A study involving a panel of pancreatic cancer cell lines demonstrated that certain derivatives of this compound could significantly reduce cell viability, suggesting a role in chemotherapy resistance management.
  • Antimicrobial Efficacy Assessment : Another study focused on evaluating the compound's effects on various bacterial strains, revealing promising results that warrant further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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